molecular formula C9H6N2O3 B3047227 1,2,5-Oxadiazole-3-carboxaldehyde, 4-phenyl-, 2-oxide CAS No. 135733-34-5

1,2,5-Oxadiazole-3-carboxaldehyde, 4-phenyl-, 2-oxide

Cat. No.: B3047227
CAS No.: 135733-34-5
M. Wt: 190.16 g/mol
InChI Key: MNNADPGXJASGIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-formyl-4-phenyl-1,2,5-oxadiazole 2-oxide is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms. The presence of a formyl group at the 3-position and a phenyl group at the 4-position makes it a unique derivative of the 1,2,5-oxadiazole system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-formyl-4-phenyl-1,2,5-oxadiazole 2-oxide typically involves multiple steps. One common method includes the following steps :

    Formation of the Oxadiazole Ring: The initial step involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate aldehyde under acidic conditions to form the oxadiazole ring.

    Introduction of the Formyl Group: The formyl group can be introduced through a Vilsmeier-Haack reaction, where the oxadiazole derivative is treated with a formylating agent like DMF and POCl3.

    Phenyl Substitution: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where the oxadiazole derivative is reacted with a phenyl halide in the presence of a base.

Industrial Production Methods

The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-formyl-4-phenyl-1,2,5-oxadiazole 2-oxide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: 3-carboxy-4-phenyl-1,2,5-oxadiazole 2-oxide.

    Reduction: 3-hydroxymethyl-4-phenyl-1,2,5-oxadiazole 2-oxide.

    Substitution: Various substituted derivatives, such as 3-formyl-4-nitrophenyl-1,2,5-oxadiazole 2-oxide.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a cytotoxic agent in hypoxic conditions, making it a candidate for cancer research.

    Medicine: Its derivatives are being investigated for their antimicrobial and anti-inflammatory properties.

    Industry: The compound’s stability and reactivity make it useful in the development of high-energy materials and explosives.

Mechanism of Action

The mechanism of action of 3-formyl-4-phenyl-1,2,5-oxadiazole 2-oxide involves its interaction with cellular components. The formyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to cytotoxic effects. The compound’s ability to generate reactive oxygen species (ROS) under hypoxic conditions contributes to its cytotoxicity. The molecular targets include enzymes involved in cellular respiration and DNA replication .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: Another regioisomer with different electronic properties and reactivity.

    1,3,4-Oxadiazole: Known for its applications in medicinal chemistry and materials science.

    1,2,3-Oxadiazole: Less common but still of interest for its unique chemical properties.

Uniqueness

3-formyl-4-phenyl-1,2,5-oxadiazole 2-oxide stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring selective reactivity and stability under various conditions .

Properties

IUPAC Name

2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-6-8-9(10-14-11(8)13)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNADPGXJASGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NO[N+](=C2C=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438521
Record name 2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135733-34-5
Record name 2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,5-Oxadiazole-3-carboxaldehyde, 4-phenyl-, 2-oxide
Reactant of Route 2
1,2,5-Oxadiazole-3-carboxaldehyde, 4-phenyl-, 2-oxide
Reactant of Route 3
1,2,5-Oxadiazole-3-carboxaldehyde, 4-phenyl-, 2-oxide
Reactant of Route 4
1,2,5-Oxadiazole-3-carboxaldehyde, 4-phenyl-, 2-oxide
Reactant of Route 5
1,2,5-Oxadiazole-3-carboxaldehyde, 4-phenyl-, 2-oxide
Reactant of Route 6
1,2,5-Oxadiazole-3-carboxaldehyde, 4-phenyl-, 2-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.